2-chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazolinone core, a fluorophenyl group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multiple steps. One common method is the condensation of 2-chlorobenzoyl chloride with 7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline and tetrahydroquinazoline derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2-chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-fluorophenyl)benzamide
- N-(2,4-difluorophenyl)-2-fluorobenzamide
Uniqueness
2-chloro-N-(7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is unique due to its quinazolinone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15ClFN3O2 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-chloro-N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C21H15ClFN3O2/c22-17-4-2-1-3-15(17)20(28)26-21-24-11-16-18(25-21)9-13(10-19(16)27)12-5-7-14(23)8-6-12/h1-8,11,13H,9-10H2,(H,24,25,26,28) |
InChI Key |
AHCIQEANNVLNHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.